Chromic nitrate

Beschreibung

Eigenschaften

IUPAC Name |

chromium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFQLYPOURZARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

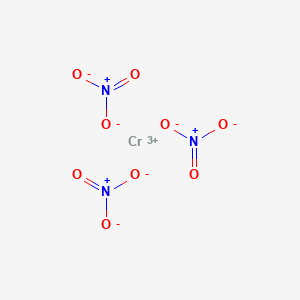

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr(NO3)3, CrN3O9 | |

| Record name | chromium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10103-47-6 (Parent), 16065-83-1 (Parent) | |

| Record name | Chromic nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065531 | |

| Record name | Chromium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromium nitrate appears as a purple-colored crystalline solid. Less dense than water. May ignite organic materials upon contact. Contact may irritate skin, eyes, and mucous membranes. Toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid, Pale green solid; Extremely deliquescent; Soluble in water; [Merck Index] | |

| Record name | CHROMIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10103-47-6; 13548-38-4; 17135-66-9, 13548-38-4 | |

| Record name | CHROMIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromic nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitric acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6H0RE016B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the Synthesis of Chromic Nitrate: A Technical Guide for Researchers

An in-depth examination of the synthesis of chromium(III) nitrate, with a focus on the challenging direct reaction of chromium(III) oxide with nitric acid and a review of more viable alternative methodologies.

This technical guide is intended for researchers, scientists, and professionals in drug development and other fields requiring high-purity chromium compounds. It provides a detailed analysis of the synthesis of chromic nitrate, a versatile precursor in various chemical processes. While the direct reaction between chromium(III) oxide (Cr₂O₃) and nitric acid (HNO₃) appears straightforward stoichiometrically, this paper will demonstrate that this route is often impractical due to the inert nature of chromium(III) oxide. Consequently, this guide will also explore more efficient and commonly employed alternative synthesis pathways.

The Challenge of the Direct Synthesis Route: Chromium(III) Oxide and Nitric Acid

The direct synthesis of chromium(III) nitrate from chromium(III) oxide is represented by the following balanced chemical equation:

Cr₂O₃ + 6HNO₃ → 2Cr(NO₃)₃ + 3H₂O[1]

Despite the simplicity of this equation, the practical application of this reaction is significantly hampered by the low reactivity of chromium(III) oxide. Commercially available chromium(III) oxide is often produced at high temperatures, resulting in a highly stable, crystalline structure that is resistant to acid attack. Reports indicate that even prolonged exposure of chromium(III) oxide to strong acids may not lead to significant dissolution, particularly for materials described as "pottery grade."

The success of this direct synthesis is highly dependent on the nature of the chromium(III) oxide used. Freshly precipitated, hydrated chromium(III) oxide (often referred to as chromium hydroxide, Cr(OH)₃) is significantly more reactive and may dissolve in nitric acid. However, detailed experimental protocols with quantitative data for this specific reaction are scarce in publicly available literature, suggesting it is not a preferred method for reliable synthesis.

Alternative and More Viable Synthesis Routes

Given the challenges associated with the direct reaction, several alternative methods are more commonly employed for the synthesis of chromium(III) nitrate. These methods often start with more reactive chromium compounds.

Synthesis from Chromium Trioxide (CrO₃)

A more prevalent method involves the reduction of chromium(VI) in the form of chromium trioxide (CrO₃) in the presence of nitric acid. Various reducing agents can be employed in this process.

Experimental Protocol Example (Conceptual):

-

Reaction Setup: A solution of chromium trioxide in water is prepared in a reaction vessel equipped with a stirrer and cooling system.

-

Addition of Nitric Acid: A stoichiometric amount of nitric acid is added to the chromium trioxide solution.

-

Introduction of Reducing Agent: A reducing agent, such as hydrogen peroxide or an organic compound like sugar, is slowly added to the mixture. The reaction is often exothermic and requires careful temperature control.

-

Reaction Completion and Crystallization: After the reduction is complete, the solution is typically concentrated by heating to induce crystallization of chromium(III) nitrate.

-

Purification: The resulting crystals can be purified by recrystallization.

A summary of conceptual reaction conditions for this alternative route is presented in the table below.

| Parameter | Value/Range | Notes |

| Starting Material | Chromium Trioxide (CrO₃) | More reactive than Cr₂O₃. |

| Acid | Nitric Acid (HNO₃) | Provides the nitrate anion and acidic medium. |

| Reducing Agent | Hydrogen Peroxide, Sugars | Reduces Cr(VI) to Cr(III). |

| Temperature | Controlled, often cooled initially | The reduction reaction is exothermic. |

| Product | Chromium(III) Nitrate solution/crystals | Can be isolated by crystallization. |

Visualizing the Synthesis Pathways

To better illustrate the chemical transformations, the following diagrams, generated using Graphviz (DOT language), depict the theoretical direct pathway and a more practical alternative pathway for the synthesis of this compound.

Caption: Theoretical direct synthesis of this compound from chromium(III) oxide.

Caption: A more practical alternative synthesis route starting from chromium trioxide.

Experimental Workflow and Purification

The general workflow for the synthesis and purification of chromium(III) nitrate, particularly from alternative routes, can be visualized as follows:

Caption: Generalized experimental workflow for this compound synthesis and purification.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chromic Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromic nitrate, specifically its nonahydrate form (--INVALID-LINK--₃·3H₂O), is an inorganic compound of significant interest in various scientific and industrial fields.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, tailored for a technical audience. It includes detailed experimental protocols for property determination, quantitative data summarized in tabular format, and visualizations of key processes and pathways to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work.

Physical Properties

This compound is most commonly encountered as a dark violet, hygroscopic crystalline solid in its nonahydrate form.[1][2][3] Anhydrous this compound exists as green crystals.[1][2] The physical characteristics are crucial for handling, storage, and application in experimental settings.

Quantitative Physical Data

The following table summarizes the key physical properties of both anhydrous and nonahydrate forms of this compound.

| Property | Anhydrous this compound | This compound Nonahydrate | References |

| Chemical Formula | Cr(NO₃)₃ | --INVALID-LINK--₃·3H₂O | [1][2][4] |

| Molar Mass | 238.011 g/mol | 400.15 g/mol | [1][4] |

| Appearance | Green crystals | Blue-violet to dark purple crystals or chunks | [1][2][4][5] |

| Melting Point | N/A | 60.06 °C (decomposes) | [1][2][4][6][7][8] |

| Boiling Point | Decomposes | > 100 °C (decomposes) | [1][2][4] |

| Density | N/A | 1.85 g/cm³ | [1][4][9] |

| Solubility in Water | Very soluble | 81 g/100 mL (at 20 °C) | [1][2][6] |

| pH of Solution | Acidic | 2-3 (50 g/L solution at 20 °C) | [2][6][7] |

Chemical Properties

This compound's chemical behavior is dictated by the chromium(III) center and the nitrate anions. It is a strong oxidizing agent and participates in various reactions, making it a versatile precursor in chemical synthesis.

Reactivity and Stability

-

Oxidizing Agent : this compound is a strong oxidizer and may intensify fire.[10][11] It can react explosively with reducing agents and combustible materials.[12][13]

-

Thermal Decomposition : Upon heating, this compound decomposes. The nonahydrate form begins to decompose at its melting point and more significantly at temperatures above 100°C.[1][2][14] The final decomposition product above 450°C is typically chromium(III) oxide (Cr₂O₃).[15]

-

Aqueous Solution : In water, this compound dissolves to form a solution containing the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, and nitrate ions.[1][2] This solution is acidic due to the hydrolysis of the hydrated chromium ion.[16]

-

Incompatibilities : It is incompatible with organic materials, reducing agents, and strong bases.[6][17]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. The following sections outline protocols for determining key physical and chemical properties.

Preparation of this compound

This compound can be prepared by the reaction of chromium-containing compounds with nitric acid.

Method 1: From Chromium Oxide

This method involves the dissolution of chromium(III) oxide in nitric acid.[1][2]

Protocol:

-

Carefully add a stoichiometric amount of chromium(III) oxide (Cr₂O₃) to concentrated nitric acid (HNO₃) in a fume hood.

-

Gently heat the mixture to facilitate the reaction. The reaction is as follows: Cr₂O₃ + 6HNO₃ → 2Cr(NO₃)₃ + 3H₂O.

-

Once the reaction is complete, cool the solution to allow for the crystallization of this compound nonahydrate.

-

Filter the crystals and wash them with a small amount of cold, deionized water.

-

Dry the crystals in a desiccator.

Method 2: From Chromic Anhydride Reduction

This method involves the reduction of chromic anhydride (CrO₃) in a nitric acid medium.

Protocol:

-

Dissolve chromic anhydride in water and add nitric acid.

-

Slowly add a reducing agent, such as a sugar solution, while stirring and maintaining the temperature between 55-60°C.

-

After the initial reduction, add hydrogen peroxide to reduce any remaining chromic anhydride.[18]

-

The resulting solution contains this compound.

Determination of Solubility

The solubility of this compound can be determined by the equilibrium solubility method.

Protocol:

-

Prepare a series of saturated solutions of this compound in deionized water at a constant temperature.

-

Ensure saturation by adding an excess of the solid to water and stirring the mixture for an extended period (e.g., 24 hours) to reach equilibrium.

-

Carefully separate the saturated solution from the undissolved solid by filtration or centrifugation.

-

Accurately measure a known volume of the saturated solution.

-

Evaporate the solvent from the measured volume of the solution to dryness.

-

Weigh the remaining solid residue.

-

Calculate the solubility in g/100 mL of water.

References

- 1. [Biological role of chromium in humans and animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromium(III) nitrate - Wikipedia [en.wikipedia.org]

- 3. Chromium(III) nitrate nonahydrate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. occhealth.co.za [occhealth.co.za]

- 8. CHROMIUM(III) NITRATE NONAHYDRATE | 7789-02-8 [chemicalbook.com]

- 9. Preparation of Cr(NO3)3 solution [periodni.com]

- 10. Biological significance of chromium III for the human organism [medpr.imp.lodz.pl]

- 11. The role of Chromium III in the organism and its possible use in diabetes and obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. testbook.com [testbook.com]

- 13. Chromium toxicity - Wikipedia [en.wikipedia.org]

- 14. aaem.pl [aaem.pl]

- 15. researchgate.net [researchgate.net]

- 16. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 17. Thermal decomposition of chromium(III) nitrate(V) nanohydrate | Semantic Scholar [semanticscholar.org]

- 18. RU2639782C1 - Method for producing solution of chromium nitrate (iii) - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Chromic Nitrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of chromic nitrate, with a primary focus on chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O). The information herein is intended to support laboratory research, chemical synthesis, and formulation development.

Core Physical and Chemical Properties

Chromium(III) nitrate is an inorganic compound that typically exists as a dark violet, hygroscopic crystalline solid in its nonahydrate form.[1] The anhydrous form presents as green crystals.[1] It is a key reagent in the synthesis of chromium coordination complexes and finds applications in the dyeing industry and the production of alkali metal-free catalysts.[1]

| Property | Value (Nonahydrate) |

| Molecular Formula | Cr(NO₃)₃·9H₂O |

| Molar Mass | 400.15 g/mol |

| Appearance | Purple-violet crystals |

| Density | 1.85 g/cm³ |

| Melting Point | 60.06 °C |

| Boiling Point | > 100 °C (decomposes) |

Solubility of this compound

This compound demonstrates a wide range of solubility depending on the solvent. It is highly soluble in polar solvents like water and alcohols.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for chromium(III) nitrate nonahydrate.

| Solvent | Temperature (°C) | Solubility |

| Water | 15 | 208 g/100 g |

| Water | 20 | 81 g/100 mL |

| Water | 20 | 810 g/L |

Qualitative Solubility Data

| Solvent | Solubility |

| Alcohol (general) | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Benzene | Insoluble |

| Chloroform | Insoluble |

| Carbon Tetrachloride | Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many applications. Below are detailed methodologies for key experiments.

Protocol 1: Gravimetric Method for Equilibrium Solubility Determination

This is a standard method for determining the solubility of a solid in a liquid solvent.

Materials:

-

Chromium(III) nitrate nonahydrate

-

Selected solvent (e.g., deionized water, ethanol)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Drying oven

-

Glass vials with screw caps

-

Spatula and weighing paper

Procedure:

-

Preparation of Supersaturated Solution: To a series of glass vials, add an excess amount of chromium(III) nitrate nonahydrate to a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to avoid premature crystallization. Immediately filter the solution using a syringe filter into a pre-weighed, dry vial.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-70 °C). Dry to a constant weight.

-

Calculation: Once the solvent is completely evaporated, weigh the vial containing the dry this compound. The solubility can be calculated as follows:

Solubility ( g/100 mL) = (mass of dry solute / volume of supernatant taken) * 100

Protocol 2: Tiered Approach for Qualitative and Semi-Quantitative Solubility Assessment

This protocol provides a systematic workflow for assessing solubility in various solvents, which is particularly useful when screening for suitable formulation vehicles.

Materials:

-

Chromium(III) nitrate nonahydrate

-

A range of solvents (e.g., water, ethanol, acetone)

-

Glass test tubes or vials

-

Vortex mixer

-

Water bath sonicator

-

Temperature-controlled water bath (37 °C)

Procedure:

-

Tier 1 (High Concentration):

-

Weigh approximately 20 mg of this compound into a glass vial.

-

Add 1 mL of the test solvent.

-

Vortex the vial for 1-2 minutes at room temperature.

-

If the solid has not dissolved, sonicate in a water bath for up to 5 minutes.

-

If the solid is still not dissolved, warm the solution to 37 °C for up to 60 minutes.

-

Visually inspect for complete dissolution (a clear solution with no visible particles). If dissolved, the solubility is ≥ 20 mg/mL.

-

-

Tier 2 (Medium Concentration):

-

If the compound did not dissolve in Tier 1, add an additional 9 mL of the solvent to the same vial to achieve a concentration of 2 mg/mL.

-

Repeat the mixing, sonicating, and warming steps as described in Tier 1.

-

If dissolved, the solubility is between 2 mg/mL and 20 mg/mL.

-

-

Tier 3 (Low Concentration):

-

If the compound did not dissolve in Tier 2, take a 1 mL aliquot of the suspension and dilute it with 9 mL of the solvent in a new vial to achieve a concentration of 0.2 mg/mL.

-

Repeat the mixing, sonicating, and warming steps.

-

If dissolved, the solubility is between 0.2 mg/mL and 2 mg/mL. If it remains insoluble, the solubility is < 0.2 mg/mL.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Tiered Solubility Assessment.

References

An In-depth Technical Guide on the Thermal Decomposition Behavior of Chromic Nitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of chromium(III) nitrate nonahydrate, Cr(NO₃)₃·9H₂O. The following sections detail the decomposition pathway, present quantitative data from thermogravimetric analysis, and outline the experimental protocols utilized in these studies.

Introduction

Chromium(III) nitrate nonahydrate is a crystalline solid that undergoes a multi-stage decomposition upon heating. This process is of significant interest for the synthesis of chromium oxides, which have applications in catalysis, pigments, and materials science.[1] Understanding the thermal behavior of this compound is crucial for controlling the properties of the final product. The decomposition is a complex process involving dehydration, the release of nitrogen oxides, and the formation of various intermediate species before yielding the final stable oxide.[2][3]

Thermal Decomposition Pathway

The thermal decomposition of chromium(III) nitrate nonahydrate proceeds through several distinct stages. Initially, the compound loses its water of hydration. This is followed by the decomposition of the nitrate groups and the formation of intermediate oxynitrates and hydroxynitrates.[3] Ultimately, at higher temperatures, the final product is chromium(III) oxide (Cr₂O₃).[3]

The decomposition process can be influenced by factors such as heating rate, atmospheric conditions (e.g., inert or oxidizing), and sample mass. For instance, studies conducted in an inert nitrogen atmosphere have identified a three-step decomposition process. Other investigations in both helium and air have revealed a more complex, eight-stage reaction.[3]

Below is a diagram illustrating the general thermal decomposition pathway of chromic nitrate nonahydrate in an inert atmosphere.

Caption: Thermal decomposition pathway of Cr(NO₃)₃·9H₂O in an N₂ atmosphere.

Quantitative Decomposition Data

The following table summarizes the quantitative data obtained from the thermogravimetric analysis of chromium(III) nitrate nonahydrate in a nitrogen atmosphere.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Intermediate/Final Product |

| Stage 1 | 48 - 120 | 21.13 | H₂O | Intermediate Hydrate |

| Stage 2 | 120 - 274 | 55.75 | H₂O, NOx | Amorphous CrO₂.₆ |

| Stage 3 | 274 - 475 | 5.59 | O₂, NOx | Cr₂O₃ |

Experimental Protocols

The data presented in this guide are primarily derived from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD).

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Instrumentation: A thermogravimetric analyzer coupled with a differential scanning calorimeter (TG/DSC).

-

Methodology:

-

A precisely weighed sample of chromium(III) nitrate nonahydrate is placed in an appropriate crucible (e.g., alumina).

-

The crucible is placed in the TGA furnace.

-

The furnace is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

An inert gas, such as nitrogen, is passed through the furnace at a constant flow rate (e.g., 30 ml/min) to provide a controlled atmosphere.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TG curve is analyzed to determine the temperature ranges of decomposition and the corresponding mass losses.

-

4.2 X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

-

Instrumentation: An X-ray diffractometer.

-

Methodology:

-

Samples of the material are collected after heating to specific temperatures corresponding to the end of each decomposition stage observed in the TGA.

-

The samples are mounted on a sample holder.

-

The samples are irradiated with monochromatic X-rays at various angles.

-

The diffraction pattern is recorded and compared with standard diffraction data to identify the crystalline phases present. For example, the final product at 600°C is confirmed to be Cr₂O₃ by its XRD pattern.

-

The following diagram illustrates a typical experimental workflow for studying the thermal decomposition of this compound nonahydrate.

Caption: A typical experimental workflow for thermal analysis.

Conclusion

The thermal decomposition of chromium(III) nitrate nonahydrate is a well-defined, multi-step process that can be effectively characterized by thermal analysis techniques such as TGA and DTA, with product identification confirmed by XRD. The process involves dehydration followed by the decomposition of nitrate moieties to ultimately yield chromium(III) oxide. The precise nature of the intermediates and the temperature ranges for each decomposition step are sensitive to the experimental conditions, particularly the heating rate and the surrounding atmosphere. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound and for the controlled synthesis of chromium-based materials.

References

In-Depth Technical Guide to Chromic Nitrate Coordination Chemistry and Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium(III) nitrate, a readily available and versatile precursor, serves as a cornerstone in the synthesis of a diverse array of chromium(III) coordination complexes. This technical guide provides a comprehensive overview of the core principles of chromic nitrate's coordination chemistry, detailing the synthesis, structure, and characterization of its complexes. A significant focus is placed on the burgeoning interest in the biological activities of these complexes, including their interactions with DNA, antimicrobial properties, and cytotoxic effects, which are of paramount importance to the field of drug development. This document consolidates key quantitative data, presents detailed experimental protocols for the synthesis and characterization of representative complexes, and utilizes visualizations to elucidate experimental workflows and biological interaction pathways.

Introduction to this compound and its Coordination Chemistry

Chromium(III) nitrate, most commonly available as the nonahydrate, Cr(NO₃)₃·9H₂O, is a purple crystalline solid. In its hydrated form, the chromium center is coordinated by six water molecules, forming the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, with the nitrate ions and remaining water molecules occupying the crystal lattice.[1] This inherent coordination of water molecules makes it an excellent starting material for the synthesis of a wide variety of chromium(III) complexes through ligand substitution reactions.

The coordination chemistry of chromium(III) is characterized by its d³ electron configuration, which typically results in the formation of kinetically inert, octahedral complexes. The nitrate ions in this compound can act as counter-ions or as ligands, coordinating to the chromium center in a monodentate or bidentate fashion. The versatility of this compound as a precursor stems from the lability of the aqua ligands in the [Cr(H₂O)₆]³⁺ complex, which can be readily replaced by a wide range of N-donor, O-donor, and S-donor ligands.

Synthesis of this compound Coordination Complexes

The synthesis of coordination complexes from this compound typically involves the reaction of a solution of this compound with the desired ligand(s) in an appropriate solvent. The reaction conditions, such as temperature, pH, and stoichiometry, play a crucial role in determining the final product.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a chromium(III) coordination complex using this compound as the starting material.

Caption: General workflow for the synthesis of Cr(III) complexes.

Characterization of this compound Complexes

A variety of spectroscopic and analytical techniques are employed to elucidate the structure, bonding, and properties of this compound complexes.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the coordination of ligands to the chromium(III) center. Shifts in the vibrational frequencies of the ligand upon coordination provide evidence of bonding. For instance, in nitrato complexes, the appearance of new bands can indicate the coordination of the nitrate group in a monodentate or bidentate fashion.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of chromium(III) complexes typically exhibit d-d transitions, which are useful for determining the coordination geometry and the ligand field strength. Octahedral Cr(III) complexes generally show two main absorption bands corresponding to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g transitions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of Cr(III) (d³), NMR spectra of its complexes show significantly shifted and broadened signals. Paramagnetic NMR (pNMR) is a powerful tool for probing the electronic structure and the nature of metal-ligand bonding.

Other Characterization Techniques

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of coordination complexes, including bond lengths, bond angles, and the overall coordination geometry.

-

Magnetic Susceptibility: Measurement of the magnetic moment of a chromium(III) complex can confirm its +3 oxidation state and provide insights into its electronic structure. For most mononuclear octahedral Cr(III) complexes, the magnetic moment is close to the spin-only value of 3.87 B.M.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to identify the nature of coordinated and lattice water molecules.

-

Elemental Analysis: Combustion analysis is used to determine the empirical formula of the synthesized complexes.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of chromium(III) coordination complexes.

Table 1: Spectroscopic Data for Selected Chromium(III) Complexes

| Complex | Ligand(s) | λ_max (nm) (d-d transitions) | Key IR Bands (cm⁻¹) (Coordinated Ligand) | Magnetic Moment (μ_eff, B.M.) | Reference(s) |

| [Cr(salen)(H₂O)₂]⁺ | Salen, Water | Not specified | ν(C=N) shift | Not specified | [2] |

| [Cr(en)₃]³⁺ | Ethylenediamine (en) | Not specified | Not specified | Not specified | [3] |

| [Cr(phen)₂(dppz)]³⁺ | Phenanthroline, dppz | Not specified | Not specified | Not specified | [4] |

| Cr(III)-macrocyclic complexes | Tetraaza macrocycles | Not specified | ν(C=N): 1608-1589 | 3.80 - 3.84 | |

| [Cr(Trp)₂(OH)(H₂O)] | Tryptophan (Trp) | Not specified | ν(Cr-N): 424 | Not specified | [5] |

Table 2: Stability Constants of Selected Chromium(III) Complexes

| Ligand | Log K₁ | Log β₂ | Log β₃ | Conditions | Reference(s) |

| Oxalic acid | 5.34 | - | - | Not specified | [6] |

| Malic acid | 5.4 | - | - | Not specified | [6] |

| Cyanide (CN⁻) | - | - | - | T = 302-318K | [7] |

| Thiocyanate (SCN⁻) | - | - | - | T = 302-318K | [7] |

| EDTA | - | - | - | T = 302-318K | [7] |

| Glycine | 7.72 | 15.26 | - | I = 0.1 M NaClO₄, T = 25°C | [8] |

| α-Alanine | 5.20 | - | - | I = 0.1 M NaClO₄, T = 25°C | [8] |

| β-Alanine | 7.53 | - | - | I = 0.1 M NaClO₄, T = 25°C | [8] |

Biological Activities and Relevance to Drug Development

The biological roles of chromium are complex; while hexavalent chromium is a known carcinogen, trivalent chromium is considered an essential trace element involved in glucose metabolism.[9][10] The coordination of ligands to the Cr(III) center significantly influences its biological activity, bioavailability, and toxicity.[11]

Interaction with DNA

Chromium(III) complexes can interact with DNA through various modes, including electrostatic interactions with the phosphate backbone and coordination to the nucleobases, leading to the formation of Cr-DNA adducts and interstrand cross-links.[12][13][14] This interaction can interfere with DNA replication and transcription, which is a key mechanism for the genotoxicity of some Cr(III) complexes and also a potential avenue for the development of anticancer agents. The ligand environment around the chromium ion plays a critical role in modulating these interactions.[15]

Caption: Modes and consequences of Cr(III) complex-DNA interactions.

Cytotoxicity

The cytotoxicity of chromium(III) complexes is highly dependent on the nature of the coordinated ligands.[3] Studies have shown that some Cr(III) complexes can induce cell death through apoptosis, characterized by morphological changes, chromatin condensation, and DNA fragmentation.[16] For example, a study on human hepatoma (HepG2) cells showed that while Cr(III)-nitrate induced DNA damage at concentrations ≥1.0 µg/mL, the stable Cr(III)-EDTA complex showed no genotoxicity.[17] This highlights the potential for ligand design to modulate the cytotoxic profile of Cr(III) complexes for therapeutic applications.

Antimicrobial Activity

Several chromium(III) coordination complexes have demonstrated significant antimicrobial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[4][10][18] The proposed mechanisms of action include the induction of oxidative stress, disruption of the cell membrane, and inhibition of essential enzymes.[19] The chelation of Cr(III) with organic ligands can enhance the lipophilicity of the complex, facilitating its transport across the microbial cell membrane.

Enzyme Inhibition

Chromium(III) complexes have been investigated as inhibitors of various enzymes.[20] For instance, a Schiff base complex of chromium(III) was found to inhibit the catalytic activity of endo-alpha-N-acetyl galactosaminidase from Shigella dysenteriae.[2] The complexation of Cr(III) with the angiotensin-converting enzyme (ACE) inhibitor captopril has also been studied, suggesting potential synergistic effects.[21][22]

Experimental Protocols

The following are representative, detailed protocols for the synthesis and characterization of chromium(III) complexes.

Synthesis of a Chromium(III) Schiff Base Complex

This protocol is adapted from the synthesis of chromium(III) complexes with Schiff bases derived from substituted aldehydes and diamines.[23]

Materials:

-

This compound nonahydrate (Cr(NO₃)₃·9H₂O)

-

Salicylaldehyde

-

Ethylenediamine

-

Ethanol (rectified spirit)

-

Deionized water

Procedure:

-

Ligand Synthesis:

-

Dissolve salicylaldehyde (2 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.

-

Slowly add ethylenediamine (1 mmol) to the salicylaldehyde solution with constant stirring.

-

Reflux the mixture for 2 hours. A yellow solid (the Schiff base ligand, salen) will precipitate.

-

Cool the mixture to room temperature, filter the yellow solid, wash with cold ethanol, and dry in a desiccator.

-

-

Complex Synthesis:

-

Dissolve the synthesized salen ligand (1 mmol) in 30 mL of hot ethanol.

-

In a separate beaker, dissolve this compound nonahydrate (1 mmol) in a minimum amount of deionized water and then add 20 mL of ethanol.

-

Add the this compound solution dropwise to the hot ligand solution with vigorous stirring.

-

Reflux the resulting mixture for 4 hours. The color of the solution will change, and a solid will precipitate.

-

Cool the reaction mixture to room temperature.

-

Filter the precipitated complex, wash with ethanol, and then with diethyl ether.

-

Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

-

Synthesis of a Chromium(III) Macrocyclic Complex

This protocol is a generalized procedure based on the synthesis of chromium(III) complexes with tetraaza macrocyclic ligands.

Materials:

-

This compound nonahydrate (Cr(NO₃)₃·9H₂O)

-

1,4,8,11-Tetraazacyclotetradecane (cyclam)

-

Ethanol

-

Diethyl ether

Procedure:

-

Prepare a solution of this compound nonahydrate (1 mmol) in 20 mL of ethanol.

-

Prepare a solution of cyclam (1 mmol) in 20 mL of ethanol.

-

Add the ethanolic solution of this compound to the cyclam solution with stirring.

-

Reflux the resulting mixture for 6-8 hours.

-

Reduce the volume of the solution to approximately 10 mL by rotary evaporation.

-

Add diethyl ether to the concentrated solution to precipitate the complex.

-

Filter the solid product, wash with diethyl ether, and dry under vacuum.

Characterization Protocol: UV-Visible Spectroscopy

Objective: To determine the d-d transition energies of a synthesized Cr(III) complex.

Procedure:

-

Prepare a stock solution of the chromium(III) complex of a known concentration (e.g., 10⁻³ M) in an appropriate solvent (e.g., water, DMF, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance in the range of 0.1 - 1.0 for the d-d transition bands.

-

Record the UV-Visible spectrum of the solution from 200 to 800 nm using a double-beam UV-Visible spectrophotometer, with the pure solvent as the reference.

-

Identify the wavelengths of maximum absorbance (λ_max) for the d-d transitions.

-

Calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl).

Conclusion and Future Perspectives

The coordination chemistry of this compound is a rich and expanding field. While the fundamental principles of synthesis and characterization are well-established, the exploration of the biological activities of its complexes is a rapidly developing area. The ability to tune the properties of chromium(III) complexes through ligand design offers significant opportunities for the development of novel therapeutic and diagnostic agents. Future research will likely focus on:

-

The rational design of Cr(III) complexes with specific biological targets.

-

In-depth mechanistic studies of the interaction of these complexes with biomolecules.

-

The development of Cr(III) complexes for applications in drug delivery and bioimaging.

-

A thorough evaluation of the in vivo toxicity and efficacy of promising Cr(III) drug candidates.

This guide provides a foundational understanding of the coordination chemistry of this compound and its complexes, with the aim of stimulating further research and innovation in this exciting area, particularly at the interface of inorganic chemistry and drug development.

References

- 1. Chromium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. A Schiff base complex of chromium(III): an efficient inhibitor for the pathogenic and invasive potential of Shigella dysenteriae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity studies of chromium(III) complexes on human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Role of chromium complexes in pharmaceutical industries – MSET-Biospectra [mset-biospectra.org]

- 10. jchemtech.com [jchemtech.com]

- 11. Importance of ligand structure in DNA/protein binding, mutagenicity, excision repair and nutritional aspects of chromium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Differential impact of ionic and coordinate covalent chromium (Cr)-DNA binding on DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chromium(III) complexes inhibit transcription factors binding to DNA and associated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxic and genotoxic potential of Cr(VI), Cr(III)-nitrate and Cr(III)-EDTA complex in human hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity [openmedicinalchemistryjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. scholars.northwestern.edu [scholars.northwestern.edu]

- 21. Experimental and Molecular Modeling Studies on the Complexation of Chromium(III) with the Angiotensin-Converting Enzyme Inhibitor Captopril - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Systhesis and Characterization of Some Chromium (Iii) Schiff Base Complexes – Oriental Journal of Chemistry [orientjchem.org]

health and safety precautions for handling chromic nitrate

An In-depth Technical Guide to the Health and Safety Precautions for Handling Chromic Nitrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound, a compound utilized in various scientific applications, including catalyst production and textile printing.[1][2] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, or chromium(III) nitrate, typically exists as a nonahydrate [Cr(NO₃)₃·9H₂O], appearing as violet or blue-violet crystals.[2][3] The anhydrous form is a green solid.[2] It is highly soluble in water.[2][3]

| Property | Value |

| Molecular Formula | Cr(NO₃)₃ (anhydrous) / Cr(NO₃)₃·9H₂O (nonahydrate) |

| Molar Mass | 238.01 g/mol (anhydrous) / 400.15 g/mol (nonahydrate)[3] |

| Appearance | Green crystals (anhydrous) / Violet crystals (nonahydrate)[2][3] |

| Melting Point | 60.06 °C (nonahydrate)[3] |

| Boiling Point | Decomposes above 100 °C[2][3] |

| Density | 1.85 g/cm³ (nonahydrate)[2] |

| Solubility in Water | Highly soluble[2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a strong oxidizing agent and can intensify fires, potentially causing spontaneous combustion when in contact with combustible materials like wood, paper, or oil.[4][5][6]

GHS Hazard Statements:

-

H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[4][7]

-

H317: May cause an allergic skin reaction.[9]

-

H335: May cause respiratory irritation.[7]

Contact with the skin and eyes can lead to irritation and burns.[1] Inhalation of this compound dust can irritate the nose, throat, and lungs, resulting in coughing, wheezing, and shortness of breath.[1] Furthermore, it may induce skin allergies, where subsequent low-level exposure can trigger itching and a skin rash.[1] Ingestion can be harmful, and there is a risk of kidney damage.[1]

Toxicological Data

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[7] Trivalent chromium compounds, including this compound, are less toxic than their hexavalent counterparts.[10]

| Toxicity Data | |

| Acute Oral Toxicity (LD50, rat) | 3250 mg/kg[8][11][12] |

| Carcinogenicity (IARC) | Group 3: Not classifiable as to its carcinogenicity to humans.[8][12] |

| Skin Corrosion/Irritation | Causes skin irritation, potentially severe with possible burns.[12] |

| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially severe with possible burns.[12] |

| Respiratory or Skin Sensitization | May cause skin sensitization upon repeated or prolonged contact.[1][6] |

Exposure Limits

Occupational exposure limits for this compound are typically measured as trivalent chromium.

| Exposure Limit Data | |

| OSHA (PEL) | 0.5 mg/m³ (8-hour time-weighted average)[1][12] |

| NIOSH (REL) | 0.5 mg/m³ (10-hour time-weighted average)[1][12] |

| ACGIH (TLV) | 0.5 mg/m³ (8-hour time-weighted average)[1][3] |

| NIOSH (IDLH) | 25 mg/m³ (as trivalent chromium)[12][13] |

Experimental Protocols

Protocol for Safe Handling and Storage

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated area.[14] The use of a chemical fume hood is recommended to minimize inhalation exposure.[4] Operations should be enclosed where possible, and local exhaust ventilation should be utilized at the point of chemical release.[13]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles and a face shield (minimum 8-inch).[7][13]

-

Hand Protection: Use chemical-resistant gloves.[9] Inspect gloves for any damage before use and employ proper glove removal techniques to avoid skin contact.[7]

-

Body Protection: A complete suit protecting against chemicals is recommended.[7] Protective work clothing should be worn and laundered by individuals informed of the hazards if it becomes contaminated.[13]

-

-

Handling:

-

Storage:

Protocol for Spill Response

-

Immediate Actions:

-

Personal Protective Equipment (PPE):

-

Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[7]

-

-

Containment and Cleanup:

-

Contain the spill using sand or another absorbent material.[11]

-

For solid spills, carefully sweep up the material and place it into a sealed, labeled container for disposal.[4][13] Moisten the material slightly to prevent dusting if appropriate.[6]

-

For liquid spills, collect with a wet-brushing or an electrically protected vacuum cleaner and place in a suitable container.[7]

-

Do not allow the product to enter drains.[7]

-

-

Decontamination:

-

Thoroughly wash the spill site after the material has been collected.[4]

-

-

Waste Disposal:

First Aid Protocol

-

General Advice: Move the affected person out of the dangerous area and consult a physician.[7] Show the Safety Data Sheet to the medical personnel.[7]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Visualizations

Caption: Workflow for handling a this compound spill.

Caption: Hierarchy of controls for managing this compound exposure.

References

- 1. nj.gov [nj.gov]

- 2. Chromium(III) nitrate - Wikipedia [en.wikipedia.org]

- 3. resources.finalsite.net [resources.finalsite.net]

- 4. Chromium Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. ICSC 1530 - CHROMIUM(III) NITRATE NONAHYDRATE [inchem.org]

- 7. senturyreagents.com [senturyreagents.com]

- 8. caterchem.com [caterchem.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. This compound | CrN3O9 | CID 24598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. archpdfs.lps.org [archpdfs.lps.org]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. nj.gov [nj.gov]

- 14. media.laballey.com [media.laballey.com]

- 15. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

Anhydrous Chromium (III) Nitrate: A Technical Guide to Preparation and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous chromium (III) nitrate, Cr(NO₃)₃, is a compound of significant interest in various chemical and pharmaceutical applications. Unlike its more common hydrated counterpart, the anhydrous form offers unique reactivity and properties due to the absence of coordinated water molecules. This technical guide provides an in-depth overview of the preparation, properties, and key reactions of anhydrous chromium (III) nitrate, tailored for a scientific audience.

Preparation of Anhydrous Chromium (III) Nitrate

The synthesis of anhydrous chromium (III) nitrate is a challenging endeavor due to the high propensity of chromium (III) ions to coordinate with water. Simple dehydration of the hydrated salt, chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O), is generally unsuccessful as it leads to the formation of hydroxy- and oxynitrates and ultimately chromium oxide upon heating. The most viable route to anhydrous metal nitrates involves the use of a powerful dehydrating and nitrating agent, dinitrogen pentoxide (N₂O₅).

Experimental Protocol: Proposed Synthesis of Anhydrous Chromium (III) Nitrate

Disclaimer: This proposed protocol is based on general methods for the synthesis of anhydrous metal nitrates and should be performed with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

Materials:

-

Anhydrous chromium (III) chloride (CrCl₃)

-

Dinitrogen pentoxide (N₂O₅)

-

Anhydrous acetonitrile (CH₃CN) or other suitable aprotic solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: A Schlenk flask is charged with anhydrous chromium (III) chloride under an inert atmosphere.

-

Solvent Addition: Anhydrous acetonitrile is added to the flask to create a suspension of the chromium (III) chloride.

-

Reagent Addition: A solution of dinitrogen pentoxide in anhydrous acetonitrile is slowly added to the stirred suspension at a low temperature (typically 0 °C to -20 °C) to control the exothermic reaction.

-

Reaction: The reaction mixture is stirred under an inert atmosphere for several hours, allowing for the complete conversion of the chloride to the nitrate. The progress of the reaction can be monitored by the disappearance of the solid chromium (III) chloride and the formation of a new solid.

-

Isolation: The resulting solid, anhydrous chromium (III) nitrate, is isolated by filtration under inert atmosphere.

-

Purification: The product is washed with fresh anhydrous acetonitrile to remove any unreacted starting materials and byproducts.

-

Drying: The final product is dried under high vacuum to remove any residual solvent.

Reaction:

CrCl₃(s) + 3 N₂O₅(solv) → Cr(NO₃)₃(s) + 3 NO₂Cl(g)

A Deep Dive into Chromic Nitrate: A Technical Guide to its Hydrated and Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Chromium (III) nitrate, a key compound in various industrial and academic applications, exists in two primary forms: the hydrated crystalline solid and the anhydrous powder. Understanding the distinct properties of these forms is crucial for their effective and safe use in catalysis, textile dyeing, corrosion inhibition, and the synthesis of chromium coordination complexes. This technical guide provides an in-depth comparison of chromic nitrate hydrate and its anhydrous counterpart, complete with quantitative data, experimental considerations, and process visualizations.

Core Properties: A Comparative Analysis

The most common hydrated form of chromium (III) nitrate is the nonahydrate, Cr(NO₃)₃·9H₂O. The presence of water of crystallization significantly influences its physical and chemical characteristics compared to the anhydrous form, Cr(NO₃)₃.

| Property | This compound Nonahydrate | Anhydrous this compound |

| Chemical Formula | Cr(NO₃)₃ · 9H₂O[1][2][3][4][5] | Cr(NO₃)₃[1][6][7] |

| Molecular Weight | 400.15 g/mol [2][3][4][5][6][8][9][10][11] | 238.011 g/mol [1][6][7] |

| Appearance | Dark violet or purple crystalline solid[3][4][5][6][11][12][13][14] | Green, hygroscopic crystals or powder[1][6][8][12][13][15] |

| CAS Number | 7789-02-8[2][3][4][6][8][9][10][11][16][17][18] | 13548-38-4[6][19] |

| Melting Point | Approximately 60 °C (140 °F)[2][4][6][7][9][20] | Decomposes at 100 °C[6][8][13] |

| Boiling Point | Decomposes above 100 °C[6][7][14][20] | Decomposes[21] |

| Density | Approximately 1.8 g/cm³[2][4][6][16][20][21] | Not readily available |

| Solubility in Water | Very soluble; 81 g/100 mL at 20 °C[3][5][6][8][9][16][18][20][21][22][23] | Very soluble[6][8] |

| Hygroscopicity | Hygroscopic[6][17] | Very hygroscopic[1] |

Structural Differences and Their Implications

The profound differences in the properties of the hydrated and anhydrous forms of this compound stem from their distinct crystal structures. In the nonahydrate, the chromium ion is coordinated to six water molecules, forming the complex cation [Cr(H₂O)₆]³⁺. The nitrate ions and the remaining three water molecules are situated in the crystal lattice. This coordination with water is responsible for the violet color of the hydrated salt.

The anhydrous form, lacking these coordinated water molecules, exhibits a different crystal structure and the characteristic green color. Its high affinity for water makes it extremely hygroscopic, readily absorbing moisture from the atmosphere to convert to the hydrated form.

Experimental Protocols and Considerations

Synthesis

Synthesis of this compound Nonahydrate: A common laboratory preparation involves the reaction of chromium (III) oxide with nitric acid.

-

Reaction: Cr₂O₃ + 6HNO₃ + 15H₂O → 2--INVALID-LINK--₃·3H₂O

A detailed, safer laboratory-scale synthesis starting from chromium (VI) trioxide has also been described. This involves the careful, dropwise addition of methanol to a solution of CrO₃ in nitric acid and water, with cooling to control the exothermic reduction of Cr(VI) to Cr(III). The resulting violet solution is then evaporated under a high vacuum over a desiccant like calcium chloride to yield pure deep violet rhombic crystals of the nonahydrate.[9]

Synthesis of Anhydrous this compound: The preparation of the anhydrous form is more challenging due to the tendency of the hydrated salt to decompose upon heating. Direct dehydration of the nonahydrate often leads to the formation of chromium oxides. A potential, though not explicitly detailed, method could involve the reaction of chromium metal with dinitrogen tetroxide in a non-aqueous solvent.

Thermal Decomposition

The thermal decomposition of this compound nonahydrate is a multi-stage process.[24] Studies have shown that dehydration occurs concurrently with the decomposition of the nitrate groups.[25][26] The process, whether in an inert (helium) or oxidizing (air) atmosphere, ultimately yields chromium (III) oxide (Cr₂O₃) at temperatures above 450°C.[24][25] Intermediate products can include various chromium oxynitrates and hydroxynitrates.[25]

Caption: Simplified thermal decomposition pathway of this compound nonahydrate.

Applications in Research and Development

The choice between the hydrated and anhydrous forms of this compound depends on the specific application.

-

Catalysis: Both forms are used as precursors for chromium-based catalysts.[4][9][12][27] The nonahydrate is often preferred due to its stability and ease of handling.

-

Textile Industry: this compound is utilized as a mordant in textile printing and dyeing.[4][6][9][16][18][27]

-

Corrosion Inhibition: It finds application as a corrosion inhibitor.[9][12][15][27]

-

Synthesis of Coordination Complexes: In academic laboratories, this compound is a common starting material for the synthesis of novel chromium coordination compounds.[6][8][12][13][16][20][23] For reactions requiring anhydrous conditions, the anhydrous form is essential, though its hygroscopic nature presents handling challenges.

Safety and Handling

This compound, in both forms, is a strong oxidizing agent and can intensify fires or cause them upon contact with combustible materials.[4][15][21][22][27] It is also an irritant to the skin, eyes, and respiratory tract.[15][18][21][27] Prolonged contact may lead to skin sensitization.[21][27]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

-

Safety goggles or a face shield.[21]

-

Respiratory protection, especially when dealing with the anhydrous powder to avoid inhalation.[15][21]

Caption: General experimental workflow for reactions involving this compound.

Conclusion

The hydrated and anhydrous forms of this compound, while chemically similar, exhibit significant differences in their physical properties and handling requirements. The nonahydrate is a stable, crystalline solid, making it suitable for a wide range of applications where the presence of water is not a concern. Conversely, the anhydrous form is essential for moisture-sensitive reactions but requires stringent handling protocols due to its hygroscopic nature. A thorough understanding of these differences is paramount for researchers and professionals to ensure the success and safety of their experimental and industrial processes.

References

- 1. Buy this compound | 13548-38-4 [smolecule.com]

- 2. Chromium NitrateCAS #: 7789-02-8 [eforu-chemical.com]

- 3. laballey.com [laballey.com]

- 4. Chromium (III) nitrate nonahydrate - SYNTHETIKA [synthetikaeu.com]

- 5. chromium(III) nitrate nonahydrate [chemister.ru]

- 6. Chromium(III) nitrate - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Chromium(III) nitrate nonahydrate, 99.0+%, 7789-02-8 [chemkits.eu]

- 9. CHROMIUM(III) NITRATE NONAHYDRATE | 7789-02-8 [chemicalbook.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Chromium nitrate nonahydrate | CrH18N3O18 | CID 9887206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. wholesale Chromium(III) nitrate hydrate Crystalline - FUNCMATER [funcmater.com]

- 13. youtube.com [youtube.com]

- 14. mncchemicalssurgicals.com [mncchemicalssurgicals.com]

- 15. nj.gov [nj.gov]

- 16. azonano.com [azonano.com]

- 17. CAS 7789-02-8: Chromium nitrate nonahydrate | CymitQuimica [cymitquimica.com]

- 18. Chromium(III) nitrate nonahydrate - Hazardous Agents | Haz-Map [haz-map.com]

- 19. sincerechemical.com [sincerechemical.com]

- 20. Chromium III Nitrate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 21. ICSC 1530 - CHROMIUM(III) NITRATE NONAHYDRATE [inchem.org]

- 22. CHROMIUM NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 23. Chromium(III) nitrate nonahydrate (Cr(NO3)3•9H2O)- Crystalline - FUNCMATER [funcmater.com]

- 24. ovid.com [ovid.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. This compound | CrN3O9 | CID 24598 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chromic Nitrate: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth overview of chromic nitrate, a versatile inorganic compound with significant applications in catalysis, materials science, and potentially, in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis applications, and relevant experimental protocols.

Core Properties of this compound

This compound, or chromium(III) nitrate, is most commonly available as a dark violet, hygroscopic crystalline solid in its nonahydrate form. An anhydrous green form also exists.[1] It is highly soluble in water, forming violet or green solutions.[2]

Physicochemical Data

A summary of the key quantitative data for the common forms of this compound is presented below.

| Property | Anhydrous this compound | This compound Nonahydrate |

| Molecular Formula | Cr(NO₃)₃[1][3] | Cr(NO₃)₃ · 9H₂O[4] |

| CAS Number | 13548-38-4[1][3] | 7789-02-8[1][4] |

| Molar Mass | 238.01 g/mol [1][3] | 400.15 g/mol [4] |

| Appearance | Green crystals[1] | Purple crystals[1] |

| Density | Not readily available | 1.85 g/cm³[1] |

| Melting Point | Decomposes | 60.06 °C[1] |

| Boiling Point | Decomposes | > 100 °C (decomposes)[1][3] |

| Solubility in Water | Soluble | 81 g/100 mL at 20 °C[1] |

Key Applications in Research and Development

This compound is a valuable precursor and catalyst in various scientific applications.

-

Catalysis: It serves as an efficient catalyst in organic synthesis. For instance, it is used in the Biginelli reaction to produce dihydropyrimidinones, a class of compounds with potential therapeutic activities.[5][6]

-

Nanomaterial Synthesis: this compound is a common starting material for the synthesis of chromium(III) oxide (Cr₂O₃) nanoparticles, which have applications in pigments, catalysts, and wear-resistant materials.[3][7]

-

Metal-Organic Frameworks (MOFs): It is a key reagent in the synthesis of chromium-based MOFs, such as MIL-101(Cr), which are investigated for gas storage, separation, and catalysis.[8][9]

-

Dyeing and Tanning: It finds use as a mordant in the dyeing industry and in leather tanning processes.[1][10]

-

Biomedical Research: As a source of trivalent chromium, it is relevant to studies on glucose metabolism and insulin sensitivity.[11] Trivalent chromium is an essential trace element and a component of the glucose tolerance factor.[11] Nanoparticles synthesized from this compound are also being explored for potential applications in drug delivery.[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of Chromium(III) Oxide Nanoparticles via Thermal Decomposition

This protocol describes the synthesis of Cr₂O₃ nanoparticles by the thermal decomposition of this compound nonahydrate.[3]

Materials:

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Colloidal silica solution (optional, as a template)

-

Deionized water

Procedure:

-

Dissolve the chromium(III) nitrate nonahydrate in deionized water. For templated synthesis, dissolve it in a colloidal silica solution.

-

Dry the resulting solution at a low temperature to slowly evaporate the solvent, yielding a solid precursor.

-

Transfer the precursor to a furnace for heat treatment.

-

Calcine the material at 550 °C. The thermal decomposition of the nitrate precursor leads to the formation of chromium(III) oxide nanoparticles.[3]

-

Characterize the resulting powder using techniques such as XRD, TEM, and BET analysis to determine crystallinity, particle size, and surface area.

Synthesis of MIL-101(Cr) Metal-Organic Framework

This protocol outlines the hydrothermal synthesis of the chromium-based MOF, MIL-101(Cr).[8]

Materials:

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Terephthalic acid (1,4-benzenedicarboxylic acid)

-

Deionized water

-

Ethanol

Procedure:

-

Combine 2.0 g of chromium nitrate nonahydrate and 0.83 g of terephthalic acid in 50 mL of deionized water.[8]

-

Transfer the mixture to a Teflon-lined hydrothermal autoclave reactor.

-

Heat the reactor in an oven at 220 °C for 8 hours.[8]

-

Allow the reactor to cool to room temperature.

-

Separate the resulting green crystals (MIL-101(Cr)) from the solution.

-

Wash the crystals repeatedly with deionized water and ethanol to remove any unreacted starting materials.

-

Dry the purified MIL-101(Cr) product.

Catalysis of the Biginelli Reaction

This protocol details the use of this compound as a catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones.[5]

Materials:

-

An aromatic aldehyde (e.g., benzaldehyde)

-

A β-keto ester (e.g., ethyl acetoacetate)

-

Urea or thiourea

-

Chromium(III) nitrate nonahydrate (catalyst)

Procedure:

-

In a reaction vessel, mix the aldehyde (0.5 mmol), the β-keto ester (0.5 mmol), and urea/thiourea (1.0 mmol).

-

Add a catalytic amount of chromium(III) nitrate nonahydrate (e.g., 20 mol%).[5]

-

Heat the mixture under solvent-free conditions at 80 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add cold water to precipitate the product.

-

Filter the solid product and recrystallize from ethanol to obtain the pure 3,4-dihydropyrimidin-2-(1H)-one/thione.[5]

Biomedical Significance and Relevance in Drug Development

Trivalent chromium, the oxidation state in this compound, is an essential nutrient involved in the metabolism of glucose, insulin, and blood lipids.[11] It is a component of the glucose tolerance factor, which enhances insulin-mediated reactions.[11] Chromium supplementation, in cases of deficiency, can help maintain normal glucose metabolism.[11] For this reason, chromium is sometimes included in intravenous solutions for total parenteral nutrition to prevent deficiency symptoms.[11]

In the context of drug development, the synthesis of nanoparticles and MOFs using this compound as a precursor is of particular interest. These materials are being investigated as potential platforms for drug delivery due to their high surface area and tunable properties.[2][9] The catalytic activity of this compound in synthesizing heterocyclic compounds, such as dihydropyrimidinones, is also relevant, as these scaffolds are present in many biologically active molecules and are of interest in medicinal chemistry.[5][6]

Safety Information

Chromium(III) nitrate is an oxidizing agent and should be handled with care. It should be kept away from combustible materials.[4] While trivalent chromium has low toxicity, appropriate personal protective equipment, including gloves and safety glasses, should always be used when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 2. Buy this compound | 13548-38-4 [smolecule.com]

- 3. Original synthesis of chromium (III) oxide nanoparticles | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Chromium-based metal-organic framework, MIL-101 (Cr), assisted hydrothermal pretreatment of teff (Eragrostis tef) straw biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemiis.com [chemiis.com]

- 11. This compound | CrN3O9 | CID 24598 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of Chromic Nitrate Solutions in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of chromic nitrate solutions, which are crucial precursors in the synthesis of a variety of chromium-based catalysts. The concentration and composition of these solutions can significantly influence the physicochemical properties and, consequently, the catalytic performance of the final material.

Introduction

Chromium nitrate, particularly chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O), is a widely used precursor for the synthesis of chromium-based catalysts.[1][2] These catalysts find applications in numerous industrial processes, including oxidation, dehydrogenation, and polymerization reactions. The preparation of the precursor solution is a critical first step that dictates the distribution and nature of the active chromium species on the catalyst support or in the bulk catalyst. Common methods for catalyst preparation using this compound solutions include impregnation, co-precipitation, and hydrothermal synthesis. The choice of solvent, concentration of the chromium salt, and the presence of additives can all impact the final catalyst's surface area, porosity, and the oxidation state of the chromium species.

Data Presentation

The following tables summarize key quantitative data related to the preparation and properties of this compound solutions and the resulting catalysts.

Table 1: Molar and Mass Concentrations for this compound Solutions

| Molarity (mol/L) | Grams of Cr(NO₃)₃·9H₂O per 1000 mL of Solution | Appearance of Solution |

| 0.1 M | 40.0 g | Violet |

| 0.5 M | 200.0 g | Dark Violet |

| 1.0 M | 400.0 g | Dark Violet |

Table 2: Physicochemical Properties of Chromium(III) Nitrate Nonahydrate

| Property | Value |

| Molecular Formula | Cr(NO₃)₃·9H₂O |

| Molecular Weight | 400.15 g/mol |

| Appearance | Purple-red crystals |

| Melting Point | 60 °C |

| Decomposition Temperature | 125.5 °C |

| Solubility in Water | Highly soluble |

| Solubility in Other Solvents | Soluble in alcohols and acetone |

Table 3: Influence of Chromium Content on Catalytic Performance in Ethane Dehydrogenation

| Catalyst | Chromium Content (wt%) | Ethane Conversion (%) at 700 °C | Ethylene Yield (%) at 700 °C |

| Cr(8)/Ti(2.2)–Si | 8 | 52.3 | 48.0 |

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Solution